Pipernonaline

Vue d'ensemble

Description

Pipernonaline is a compound found in the fruit of Piper longum L. It has been identified as having antihyperlipidemic properties .

Synthesis Analysis

A study has reported the design and synthesis of novel pipernonaline derivatives as anti-austerity agents against human pancreatic cancer PANC-1 cells . A total of 31 pipernonaline derivatives were synthesized, revealing clear structure-activity relationships .Applications De Recherche Scientifique

Anti-Cancer Agent

Pipernonaline, a component of the spice pepper, has shown potential in the field of oncology. It preferentially reduced the survival of human pancreatic cancer PANC-1 cells under nutrient-deprived conditions . This suggests that Pipernonaline could potentially lead to the development of new anticancer agents based on the anti-austerity strategy .

Synthesis of Derivatives

A total of 31 Pipernonaline derivatives have been synthesized, revealing clear structure-activity relationships . Compound 9, which showed the strongest preferential cytotoxicity among synthesized derivatives, inhibited Akt activation and cancer cell migration . This makes it an extremely promising candidate compound for new pancreatic cancer agents based on the anti-austerity strategy .

Insecticidal Activity

The Piperaceae plant family, which includes the genus Piper that produces Pipernonaline, has shown effectiveness in controlling small-scale insect outbreaks . The Piper extracts offer a unique and useful source of biopesticide material .

Resistance Development Reduction

When applied as a synergist with other botanical insecticides such as pyrethrum, Piper extracts can reduce the likelihood of resistance development . This makes it a valuable tool in sustainable pest management strategies .

Source of Biopesticide Material

Piper extracts, including Pipernonaline, are recognized as a unique and useful source of biopesticide material . They can be used for controlling small-scale insect outbreaks .

Potential Use in Agriculture

With the shift in public opinion regarding the use of pesticides in municipal areas, there is a growing demand for alternatives for pest control . Piper extracts, including Pipernonaline, could potentially meet some of this demand .

Mécanisme D'action

Target of Action

Pipernonaline, a piperine derivative, primarily targets insect pests and cancer cells . It has shown potent larvicidal activity against Aedes aegypti and Culex pipiens pallens . In the context of cancer, pipernonaline has demonstrated antiprostate cancer activity by inhibiting the proliferation of androgen-dependent/independent LNCaP/PC-3 prostate cells .

Mode of Action

Pipernonaline interacts with its targets by acting as a neurotoxin in insects . It modifies axonal excitability, an effect initially described as "pyrethroid-like" . In cancer cells, pipernonaline activates caspase-3, promoting procaspase-3/PARP cleavage . It also mediates reactive oxygen species (ROS) production, increases intracellular Ca(2+), and causes mitochondrial membrane depolarization .

Biochemical Pathways

Pipernonaline affects several biochemical pathways. In cancer cells, it influences the caspase-3 pathway, leading to apoptosis . It also impacts pathways related to ROS production and calcium signaling . In insects, pipernonaline’s neurotoxic effect likely involves sodium current modulation .

Result of Action

The result of pipernonaline’s action is the control of insect pests and potential therapeutic effects against prostate cancer . Its neurotoxic effects lead to the death of insect larvae , while its influence on caspase-3 and ROS pathways can lead to apoptosis in cancer cells .

Action Environment

The efficacy of pipernonaline, like many natural compounds, can be influenced by environmental factors. For instance, the residual repellent effect of Piper nigrum, a source of pipernonaline, was found to be much less under full sunlight . This suggests that environmental conditions such as light exposure could impact the effectiveness of pipernonaline.

Propriétés

IUPAC Name |

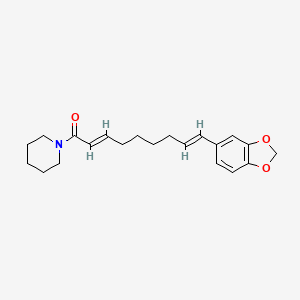

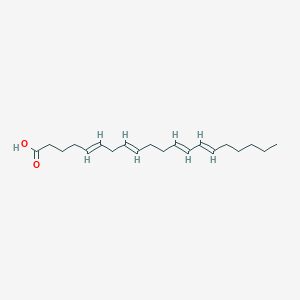

(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGRWSJBLGIBF-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pipernonaline | |

CAS RN |

88660-10-0 | |

| Record name | Pipernonaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 88660-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 55.5 °C | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide](/img/structure/B1245304.png)

![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)

![methyl 5-amino-4-hydroxy-2-[[3-[2-[[(8E,10E)-3-hydroxy-2,6,10,14-tetramethyl-7-oxoicosa-8,10-dienoyl]amino]prop-2-enoylamino]-2-methylpropanoyl]amino]-5-oxopentanoate](/img/structure/B1245310.png)

![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)

![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)

![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)